4-Bromo-3-hydroxy-3-methylindolin-2-one
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Overview
Description
4-Bromo-3-hydroxy-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-3-hydroxy-3-methylindolin-2-one typically involves the bromination of 3-hydroxy-3-methylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Chemical Reactions Analysis
4-Bromo-3-hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-hydroxy-3-methylindolin-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in antiviral and antimicrobial studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit enzymes such as acetylcholine esterase, which is relevant in the treatment of neurological disorders like Alzheimer’s disease . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
4-Bromo-3-hydroxy-3-methylindolin-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral activity.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-9(13)7-5(10)3-2-4-6(7)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
InChI Key |
JZVRXBCOTGBFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)NC1=O)O |
Origin of Product |
United States |
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